2-methoxy-N-[1-(1-pentyl-1H-benzimidazol-2-yl)ethyl]acetamide
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Overview
Description
2-methoxy-N-[1-(1-pentyl-1H-1,3-benzodiazol-2-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[1-(1-pentyl-1H-1,3-benzodiazol-2-yl)ethyl]acetamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with 1-bromo-1-pentane to introduce the pentyl group.
Acetylation: The resulting compound is acetylated with acetic anhydride in the presence of a base to form the acetamide derivative.
Methoxylation: Finally, the compound is methoxylated using methanol and a suitable catalyst to introduce the methoxy group.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[1-(1-pentyl-1H-1,3-benzodiazol-2-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or acetamide groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar solvents with or without catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction could produce benzimidazole alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Benzimidazole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. This compound could be studied for similar activities.
Medicine: The compound may have potential as a therapeutic agent. Research could focus on its efficacy and safety in treating various diseases.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[1-(1-pentyl-1H-1,3-benzodiazol-2-yl)ethyl]acetamide is not fully understood, but it is likely to involve interactions with specific molecular targets. Benzimidazole derivatives often act by binding to enzymes or receptors, thereby modulating their activity. The compound may interact with proteins involved in cell signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
1-methylbenzimidazole: A derivative with similar structural features.
2-aminobenzimidazole: Another derivative with potential biological activities.
Uniqueness
2-methoxy-N-[1-(1-pentyl-1H-1,3-benzodiazol-2-yl)ethyl]acetamide is unique due to the presence of the methoxy and pentyl groups, which may confer distinct chemical and biological properties. These modifications can influence the compound’s solubility, stability, and interactions with molecular targets, making it a valuable compound for further research.
Properties
Molecular Formula |
C17H25N3O2 |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-methoxy-N-[1-(1-pentylbenzimidazol-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C17H25N3O2/c1-4-5-8-11-20-15-10-7-6-9-14(15)19-17(20)13(2)18-16(21)12-22-3/h6-7,9-10,13H,4-5,8,11-12H2,1-3H3,(H,18,21) |
InChI Key |
MSDVXIRECDAZSA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1C(C)NC(=O)COC |
Origin of Product |
United States |
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